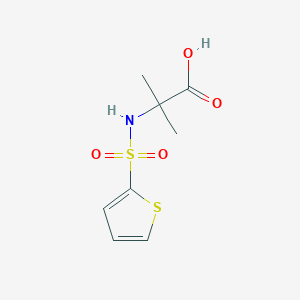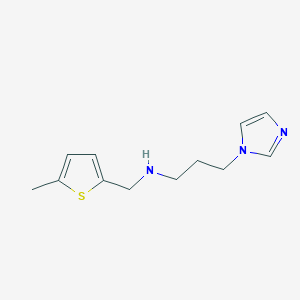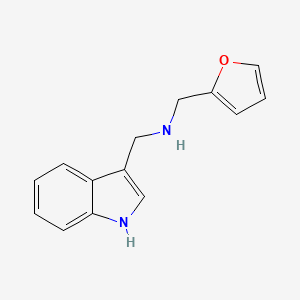![molecular formula C11H11N5OS3 B1306555 2-(5-アミノ-[1,3,4]チアゾール-2-イルスルファニル)-N-(3-シアノ-4,5-ジメチル-チオフェン-2-イル)-アセトアミド CAS No. 775297-25-1](/img/structure/B1306555.png)
2-(5-アミノ-[1,3,4]チアゾール-2-イルスルファニル)-N-(3-シアノ-4,5-ジメチル-チオフェン-2-イル)-アセトアミド
説明
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide is a useful research compound. Its molecular formula is C11H11N5OS3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌作用
チアゾール誘導体は、強力な抗菌剤として認識されています。 これらの化合物は、特定の細菌または真菌を標的にするように設計でき、新しい抗生物質薬の開発経路を提供します .
抗結核活性
これらの化合物は、マイコバクテリアの増殖を阻害する能力により、結核の治療に有望であることが示されています .
抗炎症作用と鎮痛作用
チアゾール誘導体は、抗炎症作用と鎮痛作用でも知られており、疼痛緩和や炎症管理のための候補となります .
抗てんかん作用
一部のチアゾール誘導体は、抗けいれん剤として使用されており、てんかんの治療のための可能性を提供します .
抗がんの可能性
研究によると、特定のチアゾール誘導体は、既存の参照薬よりも効果的である可能性のある抗がん活性を示しています .
抗ウイルス特性
これらの化合物は、抗ウイルス能力について研究されており、ウイルス感染症に対する新しい治療法につながる可能性があります .
利尿作用と筋弛緩作用
チアゾール誘導体は、利尿剤と筋弛緩剤として作用し、そのような効果を必要とする状態に対する治療選択肢を提供します .
抗うつ作用と抗血小板作用
最後に、これらの化合物は、うつ病の治療や血栓の予防に役立つ可能性のある、抗うつ作用と抗血小板作用について研究されています .
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 2-amino-5-mercapto-1,3,4-thiadiazole , which has been studied for its electrochemical behavior . .
Mode of Action
It’s known that the compound exhibits an “electron transfer + chemical reaction (ec) mechanism” in electrochemical studies . This suggests that the compound may interact with its targets through electron transfer, leading to subsequent chemical reactions.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 2-amino-5-mercapto-1,3,4-thiadiazole , it may potentially influence similar biochemical pathways.
生化学分析
Biochemical Properties
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form strong bonds with specific enzymes, thereby influencing their activity. For instance, it has been observed to interact with enzymes involved in redox reactions, such as oxidoreductases, by modulating their electron transfer processes . Additionally, the compound can bind to proteins involved in cellular signaling pathways, thereby affecting their function and downstream signaling events.
Cellular Effects
The effects of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context .
Molecular Mechanism
At the molecular level, 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The compound can inhibit or activate enzyme activity by binding to their active sites or allosteric sites, thereby modulating their catalytic functions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in cell viability, proliferation, and metabolic activities .
Dosage Effects in Animal Models
The effects of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically beyond a certain dosage level .
Metabolic Pathways
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in the production and utilization of metabolic intermediates, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .
特性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS3/c1-5-6(2)19-9(7(5)3-12)14-8(17)4-18-11-16-15-10(13)20-11/h4H2,1-2H3,(H2,13,15)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESDMUYVWIAYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329202 | |
| Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
775297-25-1 | |
| Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)
![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)










